Structural Divergence from the Closest Commercial Analog: Unsubstituted Pyrazole vs. 3,5-Dimethylpyrazole
CAS 1428350-04-2 bears an unsubstituted 1H-pyrazol-1-yl group, whereas the closest commercially available analog, N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(3-(trifluoromethyl)phenoxy)acetamide (CAS 1428350-26-8), incorporates two methyl groups at the pyrazole 3- and 5-positions . The unsubstituted pyrazole retains a hydrogen-bond-capable C–H at positions 3 and 5, and the ring nitrogen at position 2 remains sterically unshielded, whereas the dimethyl analog eliminates these interactions and adds 28.07 Da of molecular weight (363.29 vs. 391.35 g/mol) . This structural difference is critical because pyrazole ring substitution has been shown in the fused pyrazolo[1,5-a]pyrimidine acetamide class to modulate both target binding affinity and selectivity; for instance, 5,7-dimethyl substitution on the pyrazolopyrimidine core is required for sub-nanomolar TSPO affinity in DPA-714 analogs [1].
| Evidence Dimension | Pyrazole ring substitution pattern and molecular weight |
|---|---|
| Target Compound Data | Unsubstituted 1H-pyrazol-1-yl; MW = 363.29 g/mol |
| Comparator Or Baseline | 3,5-Dimethyl-1H-pyrazol-1-yl analog (CAS 1428350-26-8); MW = 391.35 g/mol |
| Quantified Difference | ΔMW = −28.06 g/mol; presence vs. absence of pyrazole NH and steric shielding |
| Conditions | Structural comparison based on CAS registry data |
Why This Matters
The unsubstituted pyrazole provides a distinct hydrogen-bonding and steric profile that cannot be replicated by the 3,5-dimethyl analog; researchers requiring a minimally substituted pyrazole pharmacophore must specifically procure CAS 1428350-04-2.
- [1] Damont A, et al. Preparation and evaluation of novel pyrazolo[1,5-a]pyrimidine acetamides, closely related to DPA-714, as potent ligands for imaging the TSPO 18 kDa with PET. Bioorg Med Chem Lett. 2014;24(3):925-929. View Source
